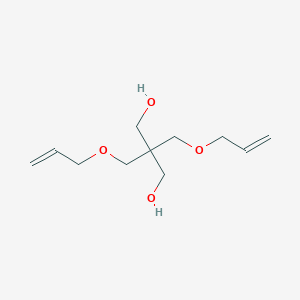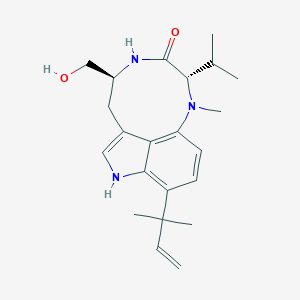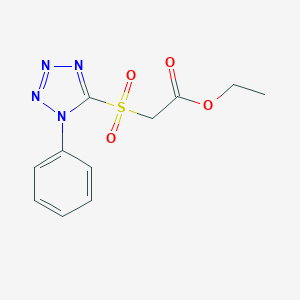
Ethyl 2-(1-phenyltetrazol-5-yl)sulfonylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(1-phenyltetrazol-5-yl)sulfonylacetate, also known as PTSA, is a chemical compound that has gained significant attention in the field of pharmaceutical research. PTSA is a tetrazole-based compound that has been studied for its potential use in the treatment of various diseases, including cancer and inflammation. The unique chemical structure of PTSA makes it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(1-phenyltetrazol-5-yl)sulfonylacetate is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes that are involved in the development and progression of diseases such as cancer and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, reduce inflammation, and inhibit the growth of cancer cells. Additionally, this compound has been shown to have antioxidant properties, which may help to protect cells from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 2-(1-phenyltetrazol-5-yl)sulfonylacetate has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable under a variety of conditions. Additionally, this compound has been shown to have low toxicity, which makes it a safe compound to use in laboratory experiments. However, this compound has some limitations, including its limited solubility in water and its potential to degrade over time.
Direcciones Futuras
There are several potential future directions for research on Ethyl 2-(1-phenyltetrazol-5-yl)sulfonylacetate. One area of research could focus on the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of research could focus on the use of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Métodos De Síntesis
Ethyl 2-(1-phenyltetrazol-5-yl)sulfonylacetate can be synthesized using a variety of methods, including the reaction of ethyl chloroacetate with sodium azide, followed by the reaction of the resulting compound with phenylhydrazine and sulfuric acid. Another method involves the reaction of ethyl chloroacetate with sodium azide, followed by the reaction of the resulting compound with phenylhydrazine and sulfuric acid.
Aplicaciones Científicas De Investigación
Ethyl 2-(1-phenyltetrazol-5-yl)sulfonylacetate has been studied extensively for its potential use in the treatment of various diseases. One study found that this compound has anti-inflammatory properties and can be used to reduce inflammation in animal models. Another study found that this compound can inhibit the growth of cancer cells in vitro and in vivo.
Propiedades
Número CAS |
852657-49-9 |
|---|---|
Fórmula molecular |
C11H12N4O4S |
Peso molecular |
296.3 g/mol |
Nombre IUPAC |
ethyl 2-(1-phenyltetrazol-5-yl)sulfonylacetate |
InChI |
InChI=1S/C11H12N4O4S/c1-2-19-10(16)8-20(17,18)11-12-13-14-15(11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
Clave InChI |
VBRKQLJQBBGBKF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CS(=O)(=O)C1=NN=NN1C2=CC=CC=C2 |
SMILES canónico |
CCOC(=O)CS(=O)(=O)C1=NN=NN1C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



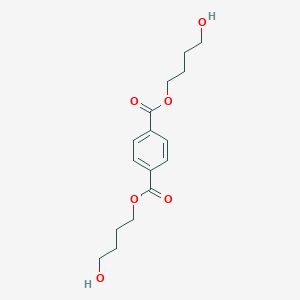
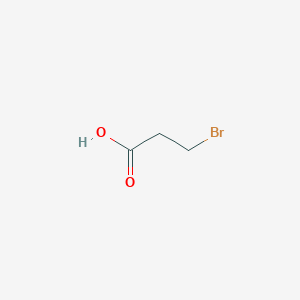
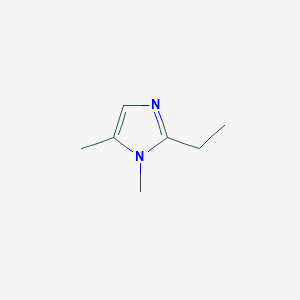

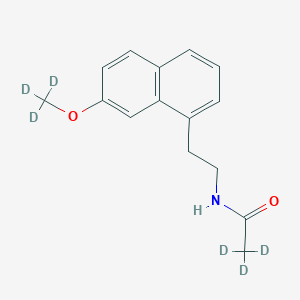
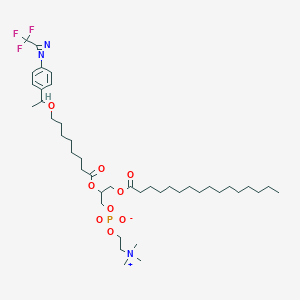

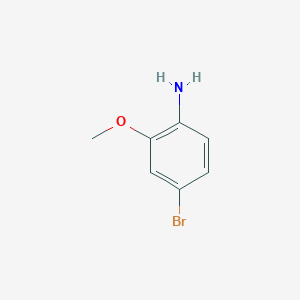
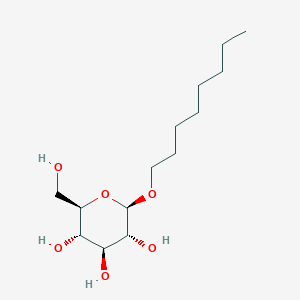

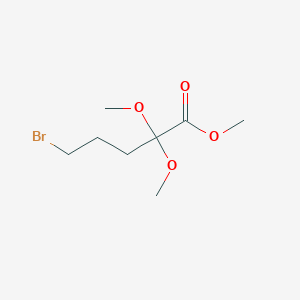
![2-(((3aR,4S,6R,6aS)-6-(7-Chloro-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B48868.png)
